1-Bromo-2-chloro-6-fluoro-3-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a nitro group
Preparation Methods
The synthesis of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. Common synthetic routes include:
Chemical Reactions Analysis
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.
Scientific Research Applications
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-6-fluoro-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
1-Bromo-2-chloro-6-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-fluoro-3-nitrobenzene: Similar in structure but lacks the chlorine substituent, affecting its reactivity and applications.
1-Chloro-2-fluoro-3-nitrobenzene: Lacks the bromine substituent, which can influence its chemical behavior and uses.
1-Bromo-2-nitrobenzene: Lacks both chlorine and fluorine substituents, making it less reactive in certain substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H2BrClFNO2 |
---|---|
Molecular Weight |
254.44 g/mol |
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H |
InChI Key |
HUXCSBSKSYIRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Br)F |
Origin of Product |
United States |
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